

# An In-depth Technical Guide to 3,4-Methylenedioxobenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Piperonylonitrile*

Cat. No.: *B116396*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Methylenedioxobenzonitrile, also known as piperonyl nitrile. It covers its fundamental properties, spectroscopic data, synthesis protocols, and essential safety information, tailored for a technical audience.

## Core Information and Properties

3,4-Methylenedioxobenzonitrile is an aromatic compound featuring a benzonitrile moiety fused to a methylenedioxo ring. This structure is a key component in various chemical syntheses.

Table 1: Physical and Chemical Properties of 3,4-Methylenedioxobenzonitrile

Property	Value	Reference
IUPAC Name	1,3-Benzodioxole-5-carbonitrile	<a href="#">[1]</a>
Synonyms	Piperonyl nitrile	<a href="#">[2]</a>
CAS Number	4421-09-4	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	147.13 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow powder or crystals	<a href="#">[5]</a>
Melting Point	95 °C	<a href="#">[1]</a>
Boiling Point	281 °C	<a href="#">[1]</a>
Purity (Typical)	≥98%	<a href="#">[6]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3,4-Methylenedioxybenzonitrile.

Table 2: Key Spectroscopic Data for 3,4-Methylenedioxybenzonitrile

Spectrum Type	Wavenumber/Chemical Shift	Assignment	Reference
Infrared (IR)	~2220 $\text{cm}^{-1}$	$\text{C}\equiv\text{N}$ stretch	<a href="#">[3]</a>
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 6.08 (s, 2H)	-O-CH <sub>2</sub> -O-	<a href="#">[1]</a>
$\delta$ 6.87 (d, $J=8.0\text{Hz}$ , 1H)	Aromatic CH	<a href="#">[1]</a>	
$\delta$ 7.02 (s, 1H)	Aromatic CH	<a href="#">[1]</a>	
$\delta$ 7.21 (d, $J=8.0\text{Hz}$ , 1H)	Aromatic CH	<a href="#">[1]</a>	
$^{13}\text{C}$ NMR (125 MHz, $\text{CDCl}_3$ )	$\delta$ 102.1	-O-CH <sub>2</sub> -O-	<a href="#">[1]</a>
$\delta$ 104.8	Aromatic C	<a href="#">[1]</a>	
$\delta$ 109.0	Aromatic C	<a href="#">[1]</a>	
$\delta$ 111.2	Aromatic C	<a href="#">[1]</a>	
$\delta$ 118.8	-C≡N	<a href="#">[1]</a>	
$\delta$ 128.0	Aromatic C	<a href="#">[1]</a>	
$\delta$ 147.9	Aromatic C-O	<a href="#">[1]</a>	
$\delta$ 151.4	Aromatic C-O	<a href="#">[1]</a>	

## Experimental Protocols

This protocol describes a common method for synthesizing the target compound from piperonal and hydroxylamine.[\[3\]](#)

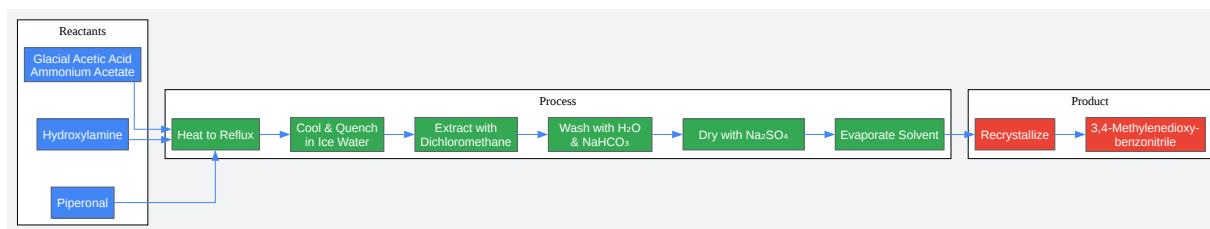
### Materials:

- Piperonal (3,4-Methylenedioxybenzaldehyde)
- Hydroxylamine hydrochloride

- Ammonium acetate
- Glacial acetic acid
- Ethanol
- Water
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous sodium sulfate

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine piperonal, hydroxylamine hydrochloride, and ammonium acetate in glacial acetic acid.
- **Heating:** Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water.
- **Extraction:** Extract the aqueous mixture with dichloromethane. Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,4-Methylenedioxybenzonitrile.

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### Synthesis of 3,4-Methylenedioxybenzonitrile.

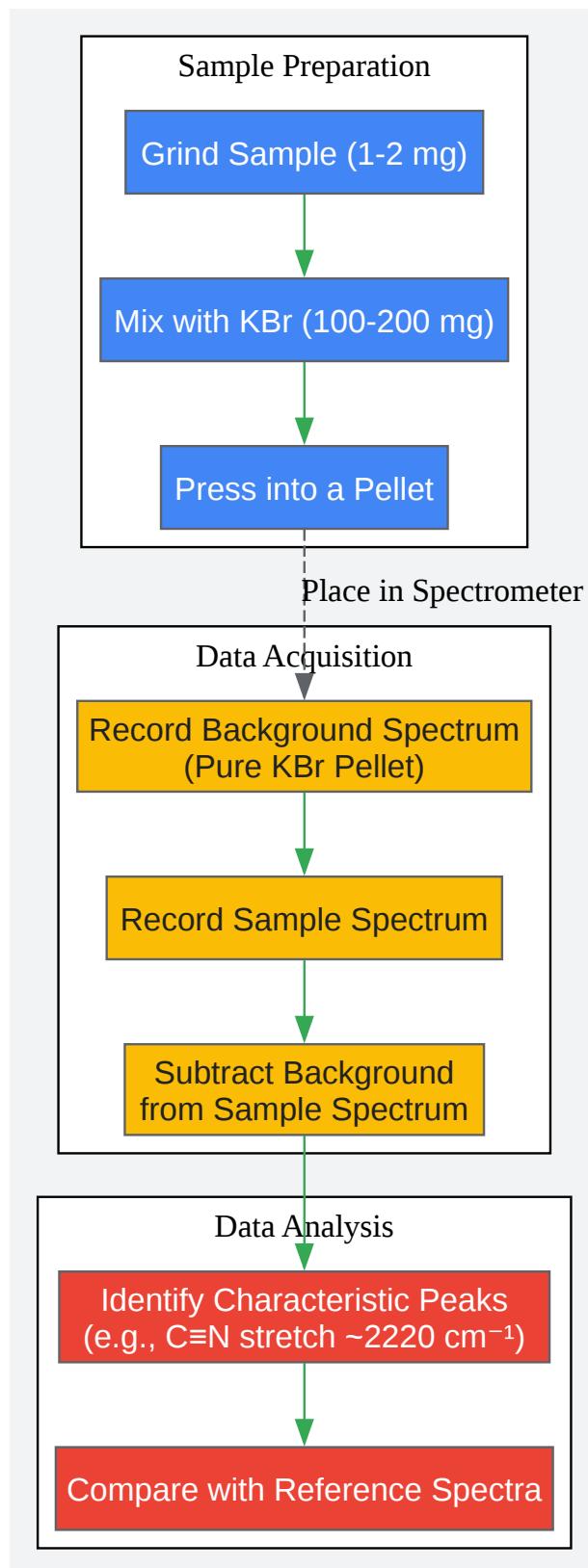
This protocol outlines the steps for obtaining an IR spectrum of an aromatic nitrile like 3,4-Methylenedioxybenzonitrile.

#### Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
  - Thoroughly mix the sample and KBr.
  - Place the mixture into a pellet die and apply high pressure to form a thin, transparent pellet.
- Instrument Parameters (FT-IR):

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Spectral Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$  is generally sufficient.
- Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, record the spectrum of the sample pellet. The instrument software will automatically subtract the background.

- Data Analysis:
  - Identify the characteristic absorption bands. For 3,4-Methylenedioxybenzonitrile, the key peak is the nitrile (C≡N) stretch, which is expected to be intense and sharp in the 2240-2220  $\text{cm}^{-1}$  region for aromatic nitriles.[\[7\]](#)



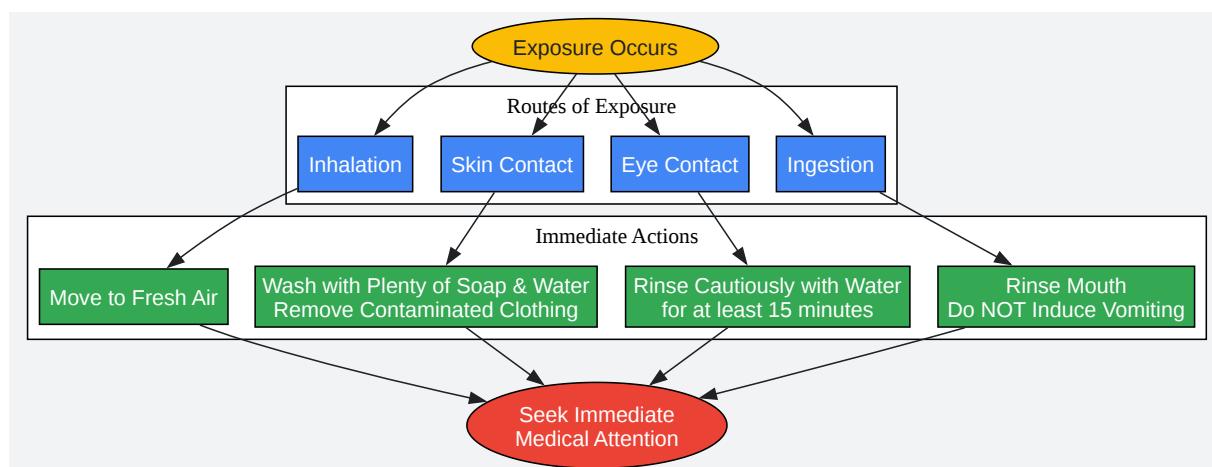
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General workflow for IR spectroscopy.

## Safety and Handling

3,4-Methylenedioxybenzonitrile is a hazardous substance and must be handled with appropriate precautions.

- Hazard Classification: Highly toxic. May be fatal if inhaled, swallowed, or absorbed through the skin.<sup>[1]</sup> Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield. Use a respirator when handling the powder.
- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry and well-ventilated place.



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First aid procedures for exposure.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Methylenedioxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b116396#3-4-methylenedioxybenzonitrile-basic-information>

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